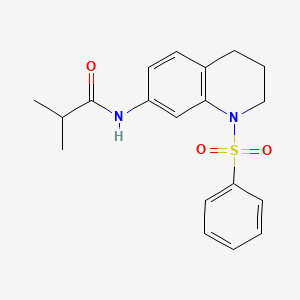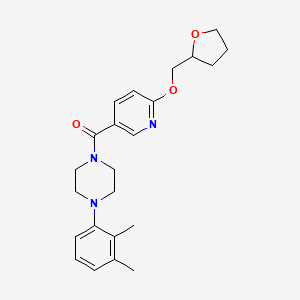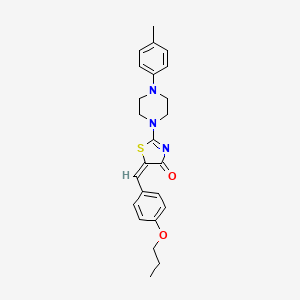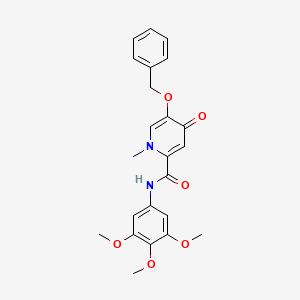
N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, a phenylsulfonyl group, and an isobutyramide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tetrahydroquinoline ring would likely form the core of the molecule, with the phenylsulfonyl and isobutyramide groups attached at specific positions .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. The phenylsulfonyl and isobutyramide groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Chemical Synthesis and Molecular Structure N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide is a compound that falls within the broader category of tetrahydroquinoline derivatives, which are of significant interest in medicinal chemistry for their diverse pharmacological activities. The chemical synthesis of related compounds involves various strategies aimed at enhancing their potency, selectivity, and ability to penetrate biological barriers like the blood-brain barrier. For example, the addition of nonpolar substituents to the sulfonamide nitrogen of certain tetrahydroisoquinolines led to inhibitors with high potency and selectivity, indicating a method to potentially enhance the properties of this compound as well (Grunewald et al., 2005).
Cancer Research In the field of cancer research, derivatives of tetrahydroquinoline exhibit promising anticancer activities. For instance, 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines showed potent histone deacetylase (HDAC) inhibitory activity, leading to the suppression of prostate cancer cell growth. This suggests the potential application of this compound in cancer therapy, specifically through the modulation of epigenetic targets (Yi-Min Liu et al., 2015).
Antimicrobial and Antioxidant Activities Another area of interest is the antimicrobial and antioxidant potential of tetrahydroquinoline derivatives. Compounds with a tetrahydroquinoline backbone have been evaluated for their antibacterial and antifungal activities, indicating their potential utility in combating microbial infections and oxidative stress. For example, certain arylsulfonamide-based quinolines demonstrated significant antimicrobial and antioxidant properties, suggesting a possible application for this compound in these areas as well (L. Jyothish Kumar & V. Vijayakumar, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14(2)19(22)20-16-11-10-15-7-6-12-21(18(15)13-16)25(23,24)17-8-4-3-5-9-17/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQDLCUDOZVSSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2609229.png)
![(4Z)-4-{[(2,4-dimethoxyphenyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2609231.png)

![4-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-nitriloethyl}phenyl methanesulfonate](/img/structure/B2609234.png)

![3-(phenylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2609236.png)
![5-bromo-2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2609237.png)

![5-bromo-2-chloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-3-carboxamide](/img/structure/B2609242.png)


![4-({[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2609246.png)
